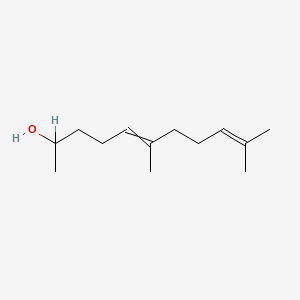

6,10-Dimethylundeca-5,9-dien-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,10-dimethylundeca-5,9-dien-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9,13-14H,5-6,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFDNQZGOHRKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886073 | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53837-34-6 | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53837-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053837346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution in Biological Systems

Presence in Flora

The presence of 6,10-Dimethylundeca-5,9-dien-2-ol as a volatile organic compound (VOC) in plants is not extensively documented in scientific literature. Its ketone analog, 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone), is more commonly reported as a component of essential oils and a volatile flavor compound in various plants, including tomatoes and certain mushrooms chemicalbook.com. However, the direct identification of the alcohol form, 6,10-Dimethylundeca-5,9-dien-2-ol, within plant VOC profiles is not clearly established in available research.

There is no scientific evidence in the reviewed literature to confirm the presence of 6,10-Dimethylundeca-5,9-dien-2-ol in the tissues of Aquilaria sinensis. Extensive studies on the chemical composition of agarwood from Aquilaria sinensis have identified a rich diversity of sesquiterpenoids and chromones as its characteristic components, but have not listed this specific monoterpenoid alcohol beilstein-journals.org.

Presence in Fauna

In the animal kingdom, (E)-6,10-dimethyl-5,9-undecadien-2-ol, commonly known as fuscumol, is a crucial semiochemical, acting as a male-produced aggregation pheromone for several species of longhorned beetles (Coleoptera: Cerambycidae) illinois.edu. These pheromones typically attract both sexes of a species to a location, facilitating mating and colonization of host materials illinois.edu. Fuscumol is often found alongside its acetate (B1210297) ester, (E)-6,10-dimethyl-5,9-undecadien-2-yl acetate (fuscumol acetate), and the corresponding ketone, geranylacetone (B162166), with the specific blend and ratio of these components contributing to species-specific chemical signals researchgate.netresearchgate.net.

Fuscumol has been extensively identified within the Cerambycidae family, particularly in the subfamilies Spondylidinae and Lamiinae researchgate.netslu.se. In the Spondylidinae, it is a key pheromone component for species in the genus Tetropium. For instance, it is a known male-produced aggregation pheromone for the European species Tetropium fuscum and Tetropium castaneum, as well as the North American congener Tetropium cinnamopterum illinois.eduslu.se. Research has shown that males of Tetropium abietis produce (S)-fuscumol, while males of Asemum nitidum produce both (S)-fuscumol and geranylacetone researchgate.netnih.gov.

Within the Lamiinae subfamily, fuscumol and fuscumol acetate have been demonstrated to be widespread attractants for a variety of species, especially within the Acanthocinini tribe illinois.edu. While it is a confirmed pheromone component for some species, for others it acts as a more general attractant illinois.edu. There is no information in the reviewed scientific literature to indicate that 6,10-Dimethylundeca-5,9-dien-2-ol is a pheromone component for beetles in the genus Cardiophorus (family Elateridae).

Interactive Data Table: Documented Role of 6,10-Dimethylundeca-5,9-dien-2-ol in Fauna

| Family | Subfamily | Genus | Species | Role |

| Cerambycidae | Spondylidinae | Tetropium | T. fuscum | Male-produced aggregation pheromone illinois.eduslu.se |

| Cerambycidae | Spondylidinae | Tetropium | T. castaneum | Attractant / Likely pheromone component illinois.eduslu.se |

| Cerambycidae | Spondylidinae | Tetropium | T. cinnamopterum | Male-produced aggregation pheromone illinois.edu |

| Cerambycidae | Spondylidinae | Tetropium | T. abietis | Male-produced pheromone component ((S)-fuscumol) researchgate.netnih.gov |

| Cerambycidae | Spondylidinae | Asemum | A. nitidum | Male-produced pheromone component ((S)-fuscumol) researchgate.netnih.gov |

| Cerambycidae | Lamiinae | Multiple | Multiple | General attractant / Pheromone component illinois.edu |

Biosynthetic Pathways and Mechanistic Studies

Enzymatic Transformations Leading to 6,10-Dimethylundeca-5,9-dien-2-ol

The biosynthesis of 6,10-Dimethylundeca-5,9-dien-2-ol is intrinsically linked to the metabolic fate of its ketone precursor, 6,10-dimethylundeca-5,9-dien-2-one, commonly known as geranylacetone (B162166). The final step in the formation of the alcohol is the reduction of the ketone group of geranylacetone. This transformation is generally catalyzed by alcohol dehydrogenases (ADHs) or related reductase enzymes.

While a specific enzyme dedicated to the reduction of geranylacetone to 6,10-dimethylundeca-5,9-dien-2-ol has not been definitively characterized in the scientific literature, the principle of this enzymatic reaction is well-established. ADHs are a ubiquitous class of enzymes that facilitate the interconversion of alcohols to aldehydes or ketones. nih.gov In the context of 6,10-dimethylundeca-5,9-dien-2-ol biosynthesis, an ADH would transfer a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of geranylacetone, resulting in the formation of the corresponding secondary alcohol.

Studies on various organisms have identified ADHs with broad substrate specificity, capable of acting on a range of ketones. For instance, certain ADHs from Leifsonia and Pseudomonas species are known to catalyze the anti-Prelog stereospecific reduction of ketones to chiral alcohols. nih.gov Similarly, yeast alcohol dehydrogenase (YADH) has been utilized for the stereospecific reduction of related terpenoid compounds like geraniol. researchgate.net It is highly probable that a similar, yet-to-be-identified, ADH is responsible for the in vivo production of 6,10-dimethylundeca-5,9-dien-2-ol in organisms where it is found.

The stereochemistry of the resulting alcohol would be determined by the specific stereospecificity of the involved reductase.

Precursor Molecules and Metabolic Intermediates in Biological Systems

The immediate precursor to 6,10-dimethylundeca-5,9-dien-2-ol is its ketone analogue, geranylacetone. wikipedia.org The biosynthesis of geranylacetone itself is a fascinating process that originates from the degradation of carotenoids, a class of tetraterpenoid pigments. This process is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov

CCDs are responsible for the oxidative cleavage of specific double bonds within the carotenoid backbone, leading to the formation of a variety of smaller, volatile compounds known as apocarotenoids, which include the C13-norisoprenoids like geranylacetone. oup.com For example, the enzymatic cleavage of carotenoids such as β-carotene can yield geranylacetone. wikipedia.org

The fundamental building blocks for all terpenoids, including the carotenoid precursors of geranylacetone, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The C40 carotenoid backbone is assembled from these C5 precursors through a series of condensation reactions catalyzed by prenyltransferases, ultimately leading to the formation of geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then condensed head-to-head by phytoene (B131915) synthase (PSY) to form phytoene, the first committed step in carotenoid biosynthesis. Subsequent desaturation and isomerization reactions convert phytoene into various carotenoids, which can then be cleaved by CCDs to produce geranylacetone.

A related precursor in some synthetic routes is pseudoionone (B86502), an α,β,γ,δ-bisunsaturated ketone. The regio- and stereoselective 1,4-reduction of pseudoionone to geranylacetone can be achieved using ene-reductases, such as OYE1 from Saccharomyces pastorianus. d-nb.info

Table 1: Key Precursors and Intermediates in the Biosynthesis of 6,10-Dimethylundeca-5,9-dien-2-ol

| Compound Name | Chemical Formula | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | Basic C5 building block of terpenoids |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | Isomer of IPP, also a basic C5 building block |

| Geranylgeranyl Pyrophosphate (GGPP) | C20H36O7P2 | C20 precursor to carotenoids |

| Carotenoids (e.g., β-carotene) | C40H56 | C40 tetraterpenoid precursors |

| 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) | C13H22O | Immediate ketone precursor to the alcohol |

Regulation of Biosynthesis in Natural Systems

The biosynthesis of 6,10-dimethylundeca-5,9-dien-2-ol is regulated at multiple levels, primarily through the control of the expression of genes encoding the biosynthetic enzymes, especially the carotenoid cleavage dioxygenases (CCDs). The production of its precursor, geranylacetone, is directly linked to the activity of these enzymes.

The expression of CCD genes is influenced by a variety of factors, including developmental stage, tissue type, and environmental stimuli. nih.govnih.gov For instance, in grapes (Vitis vinifera), the expression of VvCCD4b has been shown to be positively correlated with the accumulation of several norisoprenoids, including geranylacetone. nih.govfrontiersin.org The expression of this gene is, in turn, influenced by hormones like abscisic acid (ABA), which strongly induces its expression, and environmental factors such as temperature and light. frontiersin.orgfrontiersin.org

Transcription factors play a crucial role in modulating the expression of CCD genes. In grapes, the MADS-box transcription factor VvMADS4 has been identified as a potential negative regulator of VvCCD4b. nih.govfrontiersin.org Conversely, in Osmanthus fragrans, the transcription factors OfWRKY3 and OfERF61 have been found to stimulate the expression of OfCCD4, leading to increased production of β-ionone, another C13-norisoprenoid. frontiersin.org In Citrus sinensis, CsMADS6 activates the expression of CsCCD1. frontiersin.org

The regulation of the upstream carotenoid biosynthetic pathway also indirectly controls the availability of precursors for geranylacetone formation. The expression of genes in the carotenoid pathway is subject to complex transcriptional regulation that responds to developmental cues and environmental signals, ensuring that the pool of carotenoids is available for cleavage when needed. frontiersin.org

Table 2: Regulatory Factors in the Biosynthesis of 6,10-Dimethylundeca-5,9-dien-2-ol Precursors

| Regulatory Factor | Type | Effect on Biosynthesis | Organism/System Studied |

| Light | Environmental | Influences CCD promoter activity | Grapes (Vitis vinifera) |

| Temperature | Environmental | Affects CCD promoter activity | Grapes (Vitis vinifera) |

| Abscisic Acid (ABA) | Hormonal | Induces CCD expression | Grapes (Vitis vinifera) |

| VvMADS4 | Transcription Factor | Negative regulator of VvCCD4b expression | Grapes (Vitis vinifera) |

| OfWRKY3 | Transcription Factor | Stimulates OfCCD4 expression | Sweet Osmanthus (Osmanthus fragrans) |

| OfERF61 | Transcription Factor | Stimulates OfCCD4 expression | Sweet Osmanthus (Osmanthus fragrans) |

| CsMADS6 | Transcription Factor | Activates CsCCD1 expression | Sweet Orange (Citrus sinensis) |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Methodologies of 6,10-Dimethylundeca-5,9-dien-2-ol

The complete synthesis of 6,10-Dimethylundeca-5,9-dien-2-ol from simple starting materials has been achieved through several methodologies, yielding both racemic and enantiomerically pure forms of the molecule.

A straightforward approach to racemic fuscumol involves the reduction of the corresponding ketone, (E)-6,10-dimethyl-5,9-undecadien-2-one (geranylacetone). A typical laboratory-scale synthesis dissolves (E)-geranylacetone in an anhydrous solvent like tetrahydrofuran (B95107) (THF), cools the solution to 0°C, and then slowly adds a reducing agent such as lithium aluminum hydride (LAH). The reaction is stirred for a couple of hours and then quenched with water. After extraction with an organic solvent like diethyl ether and drying, the racemic fuscumol is obtained in high yield (approximately 95%).

| Starting Material | Reagents | Solvent | Yield | Product |

| (E)-Geranylacetone | Lithium Aluminum Hydride (LAH), Water | Tetrahydrofuran (THF) | ~95% | Racemic 6,10-Dimethylundeca-5,9-dien-2-ol |

The biological activity of many pheromones is highly dependent on their stereochemistry. Consequently, significant research has focused on the stereoselective synthesis of the enantiomers of 6,10-Dimethylundeca-5,9-dien-2-ol. One effective method for obtaining the individual (R)- and (S)-enantiomers is through the enzymatic kinetic resolution of the racemic mixture. This technique utilizes enzymes that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For instance, (R)- and (S)-fuscumol have been successfully synthesized with high enantiomeric excess (96.6% ee for (R)-fuscumol and 98% ee for (S)-fuscumol) using this enzymatic approach.

To achieve enantioselectivity directly in the synthesis, novel catalytic approaches have been explored. One promising strategy involves the asymmetric reduction of the prochiral ketone, geranylacetone (B162166). The use of alkyl-CBS-oxazaborolidine catalysts in conjunction with a reducing agent like a borane adduct can facilitate the enantioselective reduction of the ketone to the desired alcohol. This method offers the potential for high enantiomeric excess in the final product.

Semi-Synthesis from Related Natural or Synthetic Precursors

Semi-synthetic routes leverage readily available natural or synthetic precursors to simplify the synthesis of 6,10-Dimethylundeca-5,9-dien-2-ol. The biosynthesis of fuscumol in certain longhorn beetles has been shown to proceed from farnesol and geranylacetone, identifying these as logical starting points for semi-synthesis.

The reduction of geranylacetone, a commercially available synthetic precursor, to racemic fuscumol as described in the total synthesis section can also be considered a semi-synthetic approach due to the direct conversion of a closely related precursor.

Synthesis of Structurally Related Derivatives and Analogs

The functional hydroxyl group of 6,10-Dimethylundeca-5,9-dien-2-ol allows for the straightforward synthesis of various derivatives, most notably esters, which also have significance as pheromone components.

Fuscumol acetate (B1210297) is a key pheromone component for several cerambycid beetle species. Its synthesis is typically achieved through the esterification of fuscumol. In a common procedure, racemic fuscumol is dissolved in a solvent such as methylene (B1212753) chloride along with a base like pyridine (B92270). The mixture is cooled, and acetyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. An ethanol quench is used to destroy any excess acetyl chloride. Following an aqueous workup and purification, fuscumol acetate is obtained in high yield.

| Starting Material | Reagents | Solvent | Base | Yield | Product |

| (E/Z)-Fuscumol | Acetyl Chloride, Ethanol | Methylene Chloride | Pyridine | 98% | (E/Z)-Fuscumol Acetate |

The synthesis of fuscumol propionate (B1217596) can be achieved through a similar esterification process. This involves reacting 6,10-Dimethylundeca-5,9-dien-2-ol with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a suitable base and solvent. The general principles of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst, can also be applied. To drive the equilibrium towards the product, water, a byproduct of the reaction, can be removed using methods like azeotropic distillation or molecular sieves.

Synthesis of Heterocyclic Derivatives Incorporating the Scaffold

The acyclic and unsaturated nature of the 6,10-dimethylundeca-5,9-dien-2-ol scaffold provides a versatile platform for the synthesis of a variety of heterocyclic derivatives. The presence of a hydroxyl group and two carbon-carbon double bonds allows for intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocycles. Research in this area, while not extensively focused on this specific alcohol, draws parallels from the well-studied cyclization reactions of analogous acyclic terpenoid alcohols such as geraniol, nerol, and linalool (B1675412). These reactions are typically facilitated by acid catalysis, metal-catalyzed processes, or oxidative cyclization methods, primarily yielding substituted tetrahydrofurans and tetrahydropyrans.

The regioselectivity of these cyclization reactions is influenced by several factors, including the nature of the catalyst, reaction conditions, and the inherent stereochemistry of the starting material. The hydroxyl group can act as an internal nucleophile, attacking one of the double bonds to form a cyclic ether. The formation of five- or six-membered rings is common, with the specific outcome often dictated by kinetic versus thermodynamic control.

Biomimetic approaches, which seek to replicate the enzymatic polyene cyclizations found in nature, have also been explored for the synthesis of complex cyclic terpenoids from acyclic precursors. These methods often employ superacidic conditions or specialized catalysts to induce a cascade of cyclization events. While direct application to 6,10-dimethylundeca-5,9-dien-2-ol is not widely reported, the principles underlying these biomimetic strategies are applicable to its potential conversion into intricate heterocyclic systems.

Below is a summary of potential and analogous synthetic strategies for the generation of heterocyclic derivatives from acyclic dienols.

Table 1: Synthetic Strategies for Heterocyclic Derivatives from Acyclic Terpenoid Alcohols

| Starting Material (Analogue) | Reaction Type | Reagents/Catalyst | Heterocyclic Product | Key Findings |

|---|---|---|---|---|

| γ-Hydroxy Alkenes | Palladium-Catalyzed Oxidative Cyclization | Pd(OAc)₂, Cu(OAc)₂, O₂ | 2-Vinyltetrahydrofurans | Proceeds via oxypalladation followed by β-hydride elimination. |

| Unsaturated Alcohols | Iodine-Catalyzed C-H Oxidation | I₂, PhI(mCBA)₂ | Tetrahydrofurans | A metal-free approach that favors the formation of five-membered rings. |

| Acyclic Terpenoid Alcohols | Acid-Catalyzed Cyclization | Brønsted or Lewis Acids | Substituted Tetrahydrofurans/Tetrahydropyrans | The regioselectivity is dependent on the stability of the intermediate carbocation. |

| 1,5-Dienes | Ruthenium-Catalyzed Oxidative Cyclization | RuO₄, NaIO₄ | Tetrahydrofuran Diols | High yield and diastereoselectivity can be achieved under specific conditions. |

| Acyclic Polyenes | Biomimetic Polyene Cyclization | Superacids, Fluoro-alcohol-amine clusters | Complex Polycyclic Ethers | Mimics natural terpene cyclases to form intricate carbon scaffolds. |

Detailed Research Findings

While specific studies on the synthesis of heterocyclic derivatives from 6,10-dimethylundeca-5,9-dien-2-ol are limited, extensive research on similar acyclic terpene alcohols provides a strong predictive framework for its reactivity.

Acid-Catalyzed Cyclization: The treatment of acyclic dienols with Brønsted or Lewis acids is a common method for inducing intramolecular cyclization. The reaction proceeds through the protonation of a double bond, followed by nucleophilic attack by the hydroxyl group. The regiochemical outcome is largely dependent on the relative stability of the resulting carbocation intermediates. For 6,10-dimethylundeca-5,9-dien-2-ol, protonation of the C5-C6 double bond could lead to a tertiary carbocation at C6, which upon attack by the C2-hydroxyl group, would yield a five-membered tetrahydrofuran ring. Alternatively, protonation of the C9-C10 double bond could result in a tertiary carbocation at C10, which is generally too distant for intramolecular attack by the C2-hydroxyl group without prior rearrangements.

Metal-Catalyzed Cyclization: Palladium-catalyzed reactions have been effectively used for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes. These reactions typically involve the formation of a C-C and a C-O bond in a single step with high diastereoselectivity. It is plausible that under similar conditions, 6,10-dimethylundeca-5,9-dien-2-ol could undergo an analogous transformation to yield functionalized tetrahydrofuran derivatives.

Oxidative Cyclization: Oxidative cyclization of dienes using reagents such as ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄) can lead to the formation of tetrahydrofuran diols. In the context of 6,10-dimethylundeca-5,9-dien-2-ol, this approach could be utilized to introduce additional functionality onto the heterocyclic core, providing a route to more complex molecules. More recent metal-free methods using iodine-based reagents have also shown promise in the regioselective synthesis of tetrahydrofurans from unsaturated alcohols.

Role and Function in Chemical Communication and Ecological Interactions

Pheromonal Activity in Insect Behavior

6,10-Dimethylundeca-5,9-dien-2-ol is a well-documented component of insect pheromones, particularly within the order Coleoptera (beetles). Its primary role is in mediating reproductive behaviors, acting as a chemical signal that can attract mates over significant distances.

Characterization as a Sex Pheromone or Component Thereof

Research has firmly established 6,10-Dimethylundeca-5,9-dien-2-ol as a male-produced sex pheromone in several species of longhorn beetles (family Cerambycidae). For instance, the (E)-isomer of this compound, also known as fuscol, has been identified as a key pheromonal component for Tetropium fuscum and Tetropium cinnamopterum. nih.gov Furthermore, the (S,E)-isomer is recognized as a pheromone for Tetropium castaneum. pherobase.com

The significance of this compound extends to other beetle families as well. The Pherobase, a comprehensive database of semiochemicals, lists (S,E)-6,10-Dimethyl-5,9-undecadien-2-ol as a pheromone or attractant for a variety of beetle species. This highlights the compound's widespread importance in the chemical ecology of insects.

Interactive Table: Species Utilizing 6,10-Dimethylundeca-5,9-dien-2-ol as a Pheromone or Attractant

| Species | Family | Type of Signal | Isomer |

|---|---|---|---|

| Tetropium fuscum | Cerambycidae | Pheromone | (E) |

| Tetropium cinnamopterum | Cerambycidae | Pheromone | (E) |

| Tetropium castaneum | Cerambycidae | Pheromone | (S,E) |

| Astyleiopus variegatus | Cerambycidae | Pheromone/Attractant | (S,E) |

| Astylidius parvus | Cerambycidae | Pheromone | (S,E) |

| Obrium maculatum | Cerambycidae | Attractant | (S,E) |

| Graphisurus fasciatus | Cerambycidae | Attractant | (S,E) |

| Astylopsis macula | Cerambycidae | Attractant | (S,E) |

Investigation of Conspecific and Heterospecific Attraction Mechanisms

The specificity of pheromone signals is crucial for preventing interbreeding between closely related species. In the case of 6,10-Dimethylundeca-5,9-dien-2-ol, the stereochemistry of the molecule often plays a critical role in ensuring species-specific attraction. Different species may produce or respond to different enantiomers (mirror-image isomers) or a specific blend of enantiomers.

For example, within the subfamily Spondylidinae, there is evidence that fuscumol and its related compound, geranylacetone (B162166), are common pheromone structures. researchgate.net The response to these compounds can be highly specific. In some cases, the presence of a "wrong" enantiomer can inhibit the attraction of a particular species, thus maintaining reproductive isolation.

Furthermore, the behavioral response of insects to 6,10-Dimethylundeca-5,9-dien-2-ol is often modulated by the presence of other chemical cues, particularly host plant volatiles. For Tetropium fuscum and Tetropium cinnamopterum, while the pheromone alone shows some attractant properties, its effectiveness is significantly enhanced when combined with a synthetic blend of monoterpenes and ethanol, which are characteristic volatiles of their host trees. nih.gov This synergy between the insect-produced pheromone and plant-emitted kairomones is a common mechanism that helps insects to locate suitable mates on or near a viable host plant.

Research on various species of Cerambycid beetles in the subfamily Lamiinae has also shown that while many species may use similar terpenoid pheromones like (E)-6,10-dimethyl-5,9-undecadien-2-ol (fuscumol), species specificity can be achieved through different ratios of pheromone components or by having distinct diel activity periods. researchgate.net

Field Bioassay and Electroantennogram Methodologies for Pheromone Efficacy

The efficacy of 6,10-Dimethylundeca-5,9-dien-2-ol as a pheromone is rigorously tested using a combination of laboratory and field-based techniques.

Field Bioassays are essential for determining the real-world effectiveness of a pheromone. In a typical field experiment, traps are baited with the synthetic pheromone, either alone or in combination with other compounds like host plant volatiles. These traps are then placed in the natural habitat of the target insect species. The number of insects captured in the baited traps is compared to the number captured in unbaited control traps.

For example, field experiments with Tetropium fuscum and Tetropium cinnamopterum involved setting up traps baited with synthetic fuscol, host volatiles, or a combination of both. The results demonstrated that the combination of the pheromone and host volatiles was significantly more attractive to these beetles than either component alone. nih.gov

Electroantennography (EAG) is a laboratory technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus. This method provides direct evidence of an insect's ability to detect a particular compound. In an EAG setup, an isolated insect antenna is connected to electrodes, and a puff of air carrying the test compound is passed over it. The resulting change in electrical potential is recorded, indicating the degree of antennal stimulation. While specific EAG data for 6,10-Dimethylundeca-5,9-dien-2-ol is often embedded within broader studies, the identification of this compound as a pheromone in species like Tetropium fuscum would have been supported by such electrophysiological data. nih.gov

Role in Plant-Insect Interactions (e.g., Host Plant Volatiles)

While primarily known as an insect-produced pheromone, the presence of 6,10-Dimethylundeca-5,9-dien-2-ol and its derivatives in the volatile emissions of plants suggests a role in plant-insect interactions. Plants release a complex blend of volatile organic compounds (VOCs) that can serve various purposes, including attracting pollinators and repelling herbivores.

The ketone form of this alcohol, 6,10-Dimethylundeca-5,9-dien-2-one (geranylacetone), is a known component of the essential oils of various plants. It is plausible that herbivorous insects that use the alcohol form as a pheromone may have evolved this signaling molecule from a dietary precursor obtained from their host plants. The ability to sequester and modify plant compounds for their own communication is a common evolutionary strategy in insects.

Furthermore, the synergistic effect of 6,10-Dimethylundeca-5,9-dien-2-ol with host plant volatiles in attracting certain beetle species underscores the tight link between the insect's life cycle and its host plant. The pheromone essentially signals "mate here," while the plant volatiles signal "food and oviposition site here," creating a powerful combined attractant.

Ecological Significance in Broader Ecosystems

The role of 6,10-Dimethylundeca-5,9-dien-2-ol extends beyond individual-level interactions to influence community dynamics and ecosystem processes. As a key mediator of reproductive success in several beetle species, it can influence their population dynamics. For species that are significant wood-borers, such as those in the genus Tetropium, their population levels can have cascading effects on forest health and nutrient cycling.

The specificity of the pheromone signal contributes to maintaining biodiversity by ensuring reproductive isolation between closely related species. This chemical "lock and key" mechanism is a fundamental aspect of speciation and the maintenance of distinct species within an ecosystem.

Advanced Analytical Techniques for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 6,10-Dimethylundeca-5,9-dien-2-ol. It offers high separation efficiency and definitive identification capabilities.

Optimization of Sample Preparation and Extraction Protocols

The primary step in the analysis of 6,10-Dimethylundeca-5,9-dien-2-ol from natural sources, such as plants, involves its efficient extraction from the sample matrix. The choice of extraction method and solvent is critical and depends on the compound's polarity and the nature of the matrix. nih.gov

Solvent Extraction : This is a common method where a suitable solvent is used to dissolve terpenes from the plant material. iipseries.org For terpene alcohols like 6,10-Dimethylundeca-5,9-dien-2-ol, solvents such as hexane, ethanol, or a mixture of hexane and ethyl acetate (B1210297) are often employed. nih.goviipseries.org The polarity of the solvent system can be adjusted; a higher proportion of hexane favors the extraction of non-polar compounds, while increasing the ethyl acetate content helps in extracting more polar terpenes. nih.gov The process typically involves macerating or sonicating the ground plant material in the solvent, followed by filtration and concentration of the extract. iipseries.org

Steam Distillation : This technique is widely used for extracting volatile terpenes. iipseries.org Steam is passed through the plant material, carrying the volatile compounds, which are then condensed and collected. buyterpenesonline.com

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a fiber coated with an extracting phase to adsorb analytes from a sample, either directly or from the headspace. buyterpenesonline.com This method is particularly useful for analyzing volatile organic compounds and reduces the need for extensive sample preparation.

The optimization of these protocols involves adjusting parameters like solvent-to-solid ratio, extraction time, and temperature to maximize the recovery of 6,10-Dimethylundeca-5,9-dien-2-ol while minimizing the co-extraction of interfering substances.

Chromatographic Separation Techniques (e.g., Column Selection, Temperature Programs)

Effective chromatographic separation is essential to resolve 6,10-Dimethylundeca-5,9-dien-2-ol from other structurally similar compounds in a sample. This is achieved by carefully selecting the GC column and optimizing the oven temperature program.

Column Selection : The choice of stationary phase is the most critical factor in column selection. For terpene analysis, mid-polarity columns are often preferred. A common choice is a fused silica capillary column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent). nih.gov This type of phase provides good selectivity for a wide range of terpenes. phenomenex.com For separating more polar compounds, columns with a polyethylene glycol (WAX) stationary phase, such as the DB-HeavyWAX, can also be effective and may offer lower column bleed. gcms.cz Column dimensions also play a role; a 30 m x 0.25 mm internal diameter column with a 0.25 µm film thickness is a standard configuration for such analyses. nih.gov

Temperature Programs : A programmed temperature ramp is used to elute compounds with a wide range of boiling points. A typical program for terpene analysis starts at a relatively low initial temperature, holds for a few minutes, and then ramps up to a final temperature. For example, the oven program might begin at 70°C for 2 minutes, then increase at a rate of 3°C per minute to 85°C, followed by a faster ramp to a higher final temperature to elute less volatile compounds. nih.gov Slower temperature ramps (1–2 °C/min) can improve the resolution of enantiomers on chiral columns. scispec.co.th

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC System | Agilent 7890B GC or equivalent | nih.gov |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium at 1.2 mL/min | nih.gov |

| Inlet Temperature | 250°C | nih.gov |

| Injection Mode | Split (e.g., 15:1 ratio) | nih.gov |

| Oven Program | Initial 70°C for 2 min, ramp 3°C/min to 85°C | nih.gov |

Mass Spectral Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The electron ionization (EI) mass spectrum of 6,10-Dimethylundeca-5,9-dien-2-ol is key to its identification.

The molecular weight of 6,10-Dimethylundeca-5,9-dien-2-ol (C13H24O) is 196.33 g/mol . chemeo.com In its EI mass spectrum, the molecular ion peak ([M]+) at m/z 196 may be weak or absent due to the compound's instability under ionization. researchgate.net Alcohols commonly undergo fragmentation through two main pathways:

Loss of Water : A characteristic fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da), leading to a significant peak at m/z 178 ([M-18]+). youtube.com This is often a prominent peak in the spectra of terpene alcohols. researchgate.net

Alpha-Cleavage : This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. youtube.comlibretexts.org For 6,10-Dimethylundeca-5,9-dien-2-ol, alpha-cleavage would break the C2-C3 bond, resulting in a resonance-stabilized fragment. The most prominent fragment ion is often observed at m/z 43, corresponding to [CH3CO]+ or an isopropyl cation, and another significant fragment appears at m/z 69. nist.gov

The NIST WebBook provides a reference mass spectrum for 5,9-Undecadien-2-ol, 6,10-dimethyl-, which shows characteristic peaks that can be used for library matching and confirmation. nist.gov

| m/z | Proposed Fragment | Fragmentation Pathway | Reference |

|---|---|---|---|

| 196 | [C13H24O]+• (Molecular Ion) | - | nist.gov |

| 178 | [M - H₂O]+• | Loss of Water | researchgate.netyoutube.com |

| 69 | [C5H9]+ | Cleavage of the hydrocarbon chain | nist.gov |

| 43 | [C3H7]+ or [CH3CO]+ | Alpha-cleavage or other fragmentation | nist.gov |

Quantitative Analysis Methodologies (e.g., Internal Standards)

For accurate quantification, an internal standard (IS) method is typically used. ncasi.org An internal standard is a compound with similar chemical properties to the analyte, which is added in a known concentration to all samples and calibration standards. nih.gov This approach corrects for variations in sample injection volume and potential matrix effects.

For the quantification of terpenes, a stable hydrocarbon like n-tridecane is often chosen as an internal standard. nih.govncasi.org A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. nih.gov The concentration of 6,10-Dimethylundeca-5,9-dien-2-ol in an unknown sample is then determined from its peak area ratio using this calibration curve. The method's linearity is typically evaluated over a specific concentration range, for example, 1–100 µg/mL, with correlation coefficients (r²) greater than 0.99 indicating good linearity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR : The proton NMR spectrum would show characteristic signals for the methyl groups, methylene (B1212753) groups, olefinic protons, and the proton on the carbon bearing the hydroxyl group (C2). The chemical shift and coupling constants of the olefinic proton at C5 would help confirm the E/Z stereochemistry of the double bond.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons involved in the double bond (C5, C6, C9, C10) and the chiral center (C2) are particularly informative for structural confirmation. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Since 6,10-Dimethylundeca-5,9-dien-2-ol possesses a chiral center at the C2 position, it can exist as two enantiomers, (R) and (S). Chiral chromatography is the primary technique used to separate and quantify these enantiomers. gcms.cz

This separation is typically achieved using gas chromatography with a chiral stationary phase (CSP). scispec.co.th Derivatized cyclodextrins are common CSPs used for the enantiomeric separation of chiral compounds, including terpene alcohols. scispec.co.thgcms.cz Columns such as those with β-cyclodextrin phases (e.g., Rt-βDEX series) have demonstrated excellent enantiomeric selectivity for various terpenes and their derivatives. gcms.cz

Structure Activity Relationship Sar Studies of 6,10 Dimethylundeca 5,9 Dien 2 Ol and Its Analogs

Impact of Stereochemistry on Biological Activity (e.g., Pheromonal Response)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in the biological activity of pheromones. The receptors of insects are often exquisitely sensitive to the specific chirality of a molecule, meaning that different stereoisomers of the same compound can elicit vastly different behavioral responses.

Research on a wide array of pheromones has consistently demonstrated the importance of stereoisomers in eliciting a specific biological response. In many cases, only one specific enantiomer (a non-superimposable mirror image) or diastereomer (stereoisomers that are not mirror images) is biologically active. For instance, in the case of the Japanese beetle pheromone, the presence of the inactive antipode can inhibit the action of the active enantiomer, rendering the racemic mixture ineffective. mdpi.com Conversely, for some species, a mixture of stereoisomers in a specific ratio is necessary for full biological activity. This highlights the sophisticated level of chemical recognition at the receptor level.

The biological activity of 6,10-Dimethylundeca-5,9-dien-2-ol is expected to be highly dependent on its stereochemistry. The molecule contains a chiral center at the C2 carbon, leading to the existence of (R)- and (S)-enantiomers. Furthermore, the double bond at the C5 position can exist as either an (E)- or (Z)-isomer. This results in four possible stereoisomers: (2R, 5E), (2S, 5E), (2R, 5Z), and (2S, 5Z). The specific pheromonal response of a target organism would likely be triggered by only one or a specific blend of these isomers.

| Stereoisomer Configuration | Expected Biological Activity (Hypothetical) | Rationale |

| Single Enantiomer | High | The receptor binding site is likely chiral and will only accommodate one enantiomer. |

| Racemic Mixture | Variable | Activity could be reduced or inhibited by the presence of the inactive enantiomer. |

| Specific Diastereomer | High | The specific geometry of the molecule is crucial for fitting into the receptor. |

| Mixture of Diastereomers | Variable | The biological response may depend on a precise ratio of different diastereomers. |

Influence of Chain Length and Functional Group Modifications on Pheromonal Efficacy

Studies on analogs of other pheromones have shown that even minor changes to the carbon skeleton can have a significant impact. For example, in studies of analogs of the turnip moth pheromone, (Z)-5-decenyl acetate (B1210297), altering the chain length of the alkyl portion of the molecule led to a decrease in electrophysiological response, suggesting a specific hydrophobic pocket in the receptor that accommodates a particular chain length. researchgate.net

For 6,10-Dimethylundeca-5,9-dien-2-ol, the length of the undecadiene chain is likely optimized for interaction with its target receptor. Shortening or lengthening the chain would likely disrupt the precise fit within the binding site, reducing its efficacy.

The functional group of a pheromone is a key feature for its interaction with the receptor. The hydroxyl (-OH) group of 6,10-Dimethylundeca-5,9-dien-2-ol is critical for its activity, likely forming hydrogen bonds with amino acid residues in the receptor protein. Replacing this alcohol with other functional groups, such as a ketone (to form 6,10-Dimethylundeca-5,9-dien-2-one, also known as geranylacetone), an ester, or an ether, would significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and biological response. For example, the related compound geranylacetone (B162166) is a known fragrance and flavor component and is a precursor in the synthesis of other compounds, but its pheromonal activity would differ from the alcohol form. chemicalbook.comwikipedia.org

| Modification | Expected Effect on Pheromonal Efficacy | Rationale |

| Chain Shortening/Lengthening | Decreased | The molecule may no longer fit optimally within the receptor's binding pocket. |

| Conversion of Alcohol to Ketone | Altered or Lost | The change in functional group would disrupt key hydrogen bonding interactions with the receptor. |

| Conversion of Alcohol to Ester | Altered or Lost | The increased steric bulk and altered electronic properties would likely prevent proper binding. |

| Removal of Double Bonds | Decreased or Lost | The conformational rigidity and overall shape of the molecule would be altered, affecting receptor fit. |

Computational Chemistry Approaches in SAR Analysis

In recent years, computational chemistry has become an invaluable tool in the study of structure-activity relationships of pheromones. Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to model the interaction between a pheromone molecule and its receptor at the atomic level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand (the pheromone) when bound to a receptor protein. nih.gov This can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For 6,10-Dimethylundeca-5,9-dien-2-ol, docking studies could be used to compare the binding affinities of its different stereoisomers to a modeled receptor, helping to explain why one isomer is more active than another.

Molecular dynamics simulations provide a more dynamic picture of the pheromone-receptor interaction over time. nih.gov These simulations can reveal how the flexibility of both the ligand and the receptor influences binding and can help to identify the most stable binding conformations. By running MD simulations on various analogs of 6,10-Dimethylundeca-5,9-dien-2-ol, researchers could predict which modifications are most likely to retain or improve binding affinity, thus guiding the synthesis of new, more potent pheromone analogs.

These computational approaches can significantly accelerate the process of pheromone discovery and optimization by allowing for the virtual screening of large numbers of candidate molecules before undertaking laborious and expensive synthesis and bioassays.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biological Roles and Ecological Interactions

6,10-Dimethylundeca-5,9-dien-2-ol has been identified as a semiochemical—a chemical substance that carries a message—for a variety of species, ranging from marine invertebrates to terrestrial insects. pherobase.compherobase.com However, the precise nature and context of these chemical conversations are often not fully understood. Future research will focus on deciphering the nuanced biological roles of this compound.

The Pherobase database documents that specific isomers of this alcohol, such as (S,E)-6,10-Dimethyl-5,9-undecadien-2-ol, function as attractants or pheromones for several species of longhorn beetles (family Cerambycidae). pherobase.com It has also been categorized as a chemical signal for the doughnut sea rod (Eunicea fusca), a species of soft coral. pherobase.com

Key research questions that remain to be answered include:

What is the complete spectrum of organisms that produce and detect this compound?

Beyond simple attraction, does this compound mediate more complex behaviors such as aggregation, territory marking, or alarm signaling?

In plant-insect interactions, does it act as a synomone, benefiting both the plant (e.g., by attracting pollinators) and the insect (e.g., by providing a food or mating signal)?

What is the specific function of the different stereoisomers, such as the (Z)-isomer, which is also noted as a floral compound? pherobase.com

Detailed behavioral studies, coupled with field observations and chemical analysis of the environments where this compound is active, are necessary to unravel these complex ecological interactions.

Interactive Table 1: Documented Semiochemical Functions of 6,10-Dimethylundeca-5,9-dien-2-ol Click on the headers to sort the data.

| Species | Common Name | Family | Class | Documented Function |

| Eunicea fusca | Doughnut sea rod | Plexauridae | Alcyonacea | Chemical Signal |

| Obrium maculatum | Beige longhorn beetle | Cerambycidae | Coleoptera | Attractant |

| Astyleiopus variegatus | - | Cerambycidae | Coleoptera | Attractant, Pheromone |

| Astylidius parvus | - | Cerambycidae | Coleoptera | Pheromone |

| Astylopsis macula | - | Cerambycidae | Coleoptera | Attractant |

| Graphisurus fasciatus | - | Cerambycidae | Coleoptera | Attractant |

Data sourced from The Pherobase. pherobase.com

Development of Environmentally Sustainable Synthetic Routes for Research Applications

The synthesis of specific, pure semiochemicals is crucial for research and for their potential use in agriculture and conservation. Traditional chemical synthesis often relies on harsh reagents, multi-step processes, and petroleum-based starting materials. A significant future direction is the development of "green" or environmentally sustainable synthetic routes for 6,10-Dimethylundeca-5,9-dien-2-ol.

Currently, this alcohol can be synthesized through the chemical reduction of its corresponding ketone, 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone). Geranylacetone (B162166) itself can be produced via methods like the Carroll rearrangement, starting from linalool (B1675412) and ethyl acetoacetate (B1235776). chemicalbook.comwikipedia.org These routes, while effective, may involve catalysts and conditions that are not environmentally benign.

Future research will explore sustainable alternatives, including:

Biocatalysis: Utilizing isolated enzymes (e.g., alcohol dehydrogenases or reductases) or whole-cell microbial systems to perform the stereospecific reduction of geranylacetone to the desired alcohol isomer. This can lead to higher purity products under milder reaction conditions.

Biosynthesis: Engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria to produce the target alcohol directly from simple feedstocks like glucose. nih.gov This involves introducing and optimizing the necessary biosynthetic pathway genes. nih.gov

Green Solvents: Replacing conventional organic solvents with more sustainable options like water, supercritical CO₂, or biodegradable glycerol (B35011) in the synthetic process. nih.gov

Renewable Feedstocks: Developing synthetic pathways that start from renewable plant-derived materials, such as myrcene (B1677589) or linalool obtained from essential oils, and transforming them using green chemistry principles. chemicalbook.com

Interactive Table 2: Comparison of Synthetic Routes for 6,10-Dimethylundeca-5,9-dien-2-ol Select a synthesis type to see its characteristics.

| Feature | Conventional Chemical Synthesis | Green Synthesis (Future Goal) |

| Starting Materials | Often petroleum-derived; Linalool, Ethyl acetoacetate wikipedia.org | Renewable feedstocks (e.g., glucose, plant oils) nih.govnih.gov |

| Catalysts/Reagents | Metal catalysts, strong bases/acids | Biocatalysts (enzymes, whole cells), benign reagents nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids nih.gov |

| Byproducts | Potentially hazardous waste | Biodegradable waste, water |

| Energy Input | Often requires high heat and pressure | Typically lower temperature and pressure |

| Stereoselectivity | May require additional chiral resolution steps | High stereoselectivity achievable with enzymes |

Application in Integrated Pest Management Strategies (e.g., Pheromone Traps, Mating Disruption)

One of the most promising applications for 6,10-Dimethylundeca-5,9-dien-2-ol is in Integrated Pest Management (IPM). As a documented attractant for several beetle species in the Cerambycidae family, it is a strong candidate for use in pest control strategies that are target-specific and have a lower environmental impact than broad-spectrum pesticides. pherobase.com

Future research and development will focus on incorporating this semiochemical into two primary IPM tactics:

Pheromone Traps: These devices use the chemical attractant to lure target pests into a trap. The traps can be used for monitoring pest populations to inform treatment decisions, or for "mass trapping" to directly reduce pest numbers below an economic damage threshold. The specificity of 6,10-Dimethylundeca-5,9-dien-2-ol ensures that only the target beetle species are attracted, preserving beneficial insect populations.

Mating Disruption: This strategy involves releasing a large amount of a synthetic pheromone into an area. The high concentration of the signal makes it difficult or impossible for males to locate females by following their natural pheromone plumes, thus disrupting mating and reducing the next generation of the pest.

The successful implementation of these strategies requires further research to optimize the formulation and release rate of the attractant, determine the most effective trap designs, and understand the field behavior of the target pests in response to the synthetic compound.

Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding

The fields of metabolomics and transcriptomics offer powerful tools to accelerate the discovery and understanding of compounds like 6,10-Dimethylundeca-5,9-dien-2-ol. These "omics" technologies provide a system-wide view of the molecules and gene activities within an organism, offering a roadmap to its biochemical capabilities.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic analysis can be used to screen a wide range of plants, insects, and microorganisms to identify new natural sources of 6,10-Dimethylundeca-5,9-dien-2-ol. It can also reveal how the production of this compound changes in response to different environmental stimuli, developmental stages, or ecological interactions.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. By comparing the transcriptomes of organisms under conditions where the compound is produced versus when it is not, researchers can identify the specific genes encoding the enzymes responsible for its biosynthesis. For terpenoids like 6,10-Dimethylundeca-5,9-dien-2-ol, this would involve identifying genes for enzymes in the core terpenoid pathways (e.g., geranyl pyrophosphate synthase) as well as specific modifying enzymes (e.g., terpene synthases, hydroxylases, or reductases) that create the final structure. researchgate.netresearchgate.net Studies have successfully used this approach to identify the complete biosynthetic pathways for other complex natural products. nih.gov

Integrating these omics approaches provides a powerful workflow: metabolomics identifies the "what" (the compound) and "when" (its production context), while transcriptomics reveals the "how" (the genetic machinery for its production). This comprehensive understanding is fundamental for elucidating biological roles (Section 8.1) and for developing biosynthetic production routes (Section 8.2).

Interactive Table 3: Application of Omics Technologies to Research on 6,10-Dimethylundeca-5,9-dien-2-ol Explore how different omics fields can address key research questions.

| Omics Technology | Research Question | Expected Outcome |

| Metabolomics | Which new species produce this compound? | Identification of novel plant, fungal, or insect sources. |

| Metabolomics | When is the compound produced (e.g., time of day, in response to herbivory)? | Correlation of compound abundance with specific biological or environmental triggers. |

| Transcriptomics | Which genes are responsible for the biosynthesis of the compound? | Identification of candidate genes for terpene synthases, reductases, and other key enzymes. nih.gov |

| Genomics/Transcriptomics | How is the biosynthetic pathway regulated? | Discovery of regulatory factors that control the expression of pathway genes. |

Q & A

Q. Reference Table: GC Conditions from NIST Data

| Column Type | Temperature Program | Retention Index | Reference |

|---|---|---|---|

| DB-Petro | 50°C → 250°C (3°C/min) | 1352 | |

| HP-5 | 40°C → 280°C (10°C/min) | 1330 |

How is 6,10-Dimethylundeca-5,9-dien-2-ol synthesized, and what are the key challenges in its stereoselective production?

Basic

Answer:

The compound is synthesized via multistep routes starting from precursors like 6,10-dimethylundeca-5,9-dien-2-one. Key steps include:

Reduction of Ketones: Catalytic hydrogenation or enantioselective reduction (e.g., using chiral catalysts like BINAP-Ru) to yield the alcohol .

Isomer Separation: Chromatographic resolution of E and Z isomers, critical for biological activity .

Purity Validation: GC-MS and NMR ensure absence of byproducts (e.g., dihydropseudoionone derivatives) .

Challenges:

- Controlling stereochemistry during reduction to avoid racemic mixtures.

- Scalability of chiral catalysts for enantiomerically pure batches .

What role does 6,10-Dimethylundeca-5,9-dien-2-ol play in insect chemical ecology, and how is its pheromonal activity validated?

Advanced

Answer:

The compound (also termed fuscumol) functions as an aggregation-sex pheromone in cerambycid beetles. Methodological validation involves:

- Field Trials: Traps baited with synthetic racemic mixtures attract both sexes, confirming behavioral activity .

- Volatile Collection: Headspace sampling of beetles coupled with GC-MS identifies sex-specific production in males .

- Electroantennography (EAG): Measures antennal response to validate receptor-level activity .

Key Finding:

- Cross-species conservation: 12+ South American cerambycid species respond to racemic fuscumol, suggesting evolutionary conservation of pheromone systems .

How can researchers investigate the biosynthetic pathway of 6,10-Dimethylundeca-5,9-dien-2-ol in plants?

Advanced

Answer:

In watermelon (Citrullus lanatus), the compound is linked to carotenoid degradation:

Transcriptome-Metabolome Integration: Co-expression analysis identifies candidate genes (e.g., Cla97C09G166380, a carotenoid cleavage dioxygenase) .

CRISPR Knockouts: Disrupting CCD genes reduces metabolite levels, confirming pathway involvement .

Isotope Labeling: Tracking -carotenoids (e.g., lycopene) into volatile products .

Q. Table: Key Metabolite-Gene Correlations in Watermelon

| Metabolite | Associated Gene | Function |

|---|---|---|

| (5E)-6,10-Dimethylundeca-5,9-dien-2-one | Cla97C09G166380 | Carotenoid cleavage |

How should researchers address contradictions in stereochemical data during synthesis or natural product isolation?

Advanced

Answer:

Discrepancies arise due to natural enantiomeric ratios vs. synthetic racemates. Strategies include:

- Chiral Chromatography: Use columns like Cyclosil-B to resolve R and S enantiomers .

- Comparative Bioassays: Test enantiomers in behavioral assays (e.g., beetle attraction) to determine bioactive forms .

- Crystallography: X-ray analysis of derivatives (e.g., acetate esters) to assign absolute configurations .

Example:

What metabolomics approaches are suitable for studying 6,10-Dimethylundeca-5,9-dien-2-ol in microbiota-host interactions?

Advanced

Answer:

In ulcerative colitis studies, the compound was identified as a differential metabolite via:

LC-MS/MS Profiling: Quantify metabolites in fecal samples with MRM transitions specific to m/z 196 → 107 .

Multivariate Analysis: PLS-DA models highlight correlations between metabolite levels and gut microbiota shifts (e.g., Clostridia reduction) .

Pathway Enrichment: KEGG mapping links it to terpenoid-quinone metabolism, suggesting microbial modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.